molecular formula C16H17F3N4O B2978640 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2320608-54-4

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2978640
CAS RN: 2320608-54-4
M. Wt: 338.334
InChI Key: CNZWKXWSBMHNQF-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

  • Azetidinone derivatives, including compounds similar to the one , have been synthesized and evaluated for antibacterial activities. These compounds have shown promising results against certain bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Anti-Inflammatory Activity

  • Certain azetidinone compounds have been synthesized and tested for their anti-inflammatory activity. These compounds were compared to non-steroidal anti-inflammatory drugs (NSAIDs) in terms of their efficacy and ulcerogenic activities (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Antimicrobial and Antimycobacterial Activities

  • Azetidinone and thiazolidinone moieties linked to the indole nucleus have been synthesized and characterized for their antimicrobial and antimycobacterial activities. Some of these compounds displayed excellent activities against various strains (Saundane & Walmik, 2013).

Catalytic Oxidation and Transfer Hydrogenation

  • Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands have been studied for their potential in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).

Antifungal Evaluation

  • 1,2,3-Triazole derivatives have been synthesized and evaluated for their antifungal activity against Candida strains. Some compounds, particularly those with halogen substitution, have shown promising results (Lima-Neto et al., 2012).

properties

IUPAC Name

1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(24)22-7-13(8-22)9-23-11-20-10-21-23/h1-2,4-5,10-11,13H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZWKXWSBMHNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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